N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[(Naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2309802-57-9) is a bicyclic tertiary amine derivative with a molecular formula of C₂₁H₂₃N₅O and a molecular weight of 361.44 g/mol . Its structure comprises a rigid 8-azabicyclo[3.2.1]octane scaffold substituted with a 1,2,4-triazole ring at the 3-position and a naphthalene-methyl carboxamide group at the 8-position. Its synthesis likely involves functionalization of the bicyclic core, as seen in analogous 8-azabicyclo[3.2.1]octane derivatives .
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(23-12-16-6-3-5-15-4-1-2-7-20(15)16)26-17-8-9-18(26)11-19(10-17)25-14-22-13-24-25/h1-7,13-14,17-19H,8-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJIAVAHHPUMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NCC3=CC=CC4=CC=CC=C43)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. . This reaction is highly regioselective and provides excellent yields. The starting materials often include diethyl (α-azido(benzamido)methyl)phosphonate and 2-naphthyl propiolate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex bicyclic structure that includes a naphthalene moiety and a triazole ring. Its synthesis typically involves multi-step processes that include the formation of the triazole ring and subsequent modifications to achieve the desired carboxamide functionality. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions for yield and purity.
Anticancer Properties
N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, compounds with similar structural features have shown significant growth inhibition percentages against human cancer cell lines such as OVCAR-8 and NCI-H40 .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with targets involved in the regulation of the cell cycle or apoptosis pathways, potentially leading to increased apoptosis in cancer cells.
Applications in Drug Development
Targeting Specific Receptors
Research indicates that derivatives of this compound can act as ligands for various receptors, including those involved in neuropharmacology. For example, compounds with similar structures have been identified as σ(1) receptor antagonists, which are being explored for their potential therapeutic effects in neurodegenerative diseases .
Antimicrobial Activity
Additionally, there is emerging evidence suggesting that this compound exhibits antimicrobial properties. Similar compounds have been screened for their ability to inhibit bacterial growth and show promise as potential antibiotics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . The naphthalene ring can engage in π-π stacking interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison
Key Observations:
- Triazole vs. Sulfonyl Groups : The triazole ring in the target compound (electron-rich, hydrogen-bond acceptor) contrasts with sulfonyl groups in analogs (electron-withdrawing, enhancing electrophilicity) .
- Naphthalene vs.
- Carboxamide Linkage : The carboxamide at the 8-position is a common feature, but substituents (e.g., trifluoromethylphenyl) modulate solubility and target affinity .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Trends:
- Hydrophobicity : Bulky substituents (naphthalene, bromophenyl) reduce aqueous solubility.
- Acid-Base Behavior : The triazole ring (pKa ~2.79 in ) may protonate under acidic conditions, influencing bioavailability.
Target Compound:
No direct biological data are provided, but structurally related compounds exhibit:
- Antipathogenic Activity : Naphthamide derivatives of 8-azabicyclo[3.2.1]octane show atypical antimicrobial properties .
- CNS Targeting : Fluorophenyl-substituted analogs (e.g., ) are explored for neuropharmacological applications due to blood-brain barrier penetration.
Comparative Findings:
Biological Activity
N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of interest due to its potential pharmacological applications, particularly as a mu-opioid receptor antagonist. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an azabicyclo framework and a triazole moiety, which contribute to its biological activity. The presence of the naphthyl group enhances lipophilicity, potentially improving membrane permeability.
Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit significant interaction with mu-opioid receptors (MOR). Specifically, N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-carboxamide acts as a selective antagonist at these receptors. This antagonism can mitigate opioid-induced side effects while preserving analgesic efficacy in central nervous system pathways.
1. Opioid Receptor Interaction
- Mu-opioid Receptor Antagonism : The compound has been shown to block MOR activity, which can be beneficial in treating conditions like opioid-induced constipation and other gastrointestinal motility disorders .
- Selectivity : The selectivity for MOR over delta and kappa receptors is crucial for minimizing adverse effects associated with broader opioid receptor antagonism.
2. Antiviral Potential
- While primarily noted for its opioid receptor activity, there are indications that similar compounds may possess antiviral properties through mechanisms that involve inhibiting viral entry or replication .
Table 1: Summary of Research Findings on Biological Activity
Case Study Example
A study published in Bioorganic & Medicinal Chemistry investigated the pharmacological profile of related azabicyclo compounds, highlighting their selective inhibition of MOR and potential therapeutic applications in managing opioid-related side effects . The study utilized both in vitro assays and in vivo models to assess efficacy.
Pharmacokinetics
The pharmacokinetic profile of N-[(naphthalen-1-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)-8-carboxamide includes parameters such as absorption rate, half-life, and distribution volume. Early studies suggest favorable oral bioavailability and a manageable safety profile, although comprehensive clinical trials are necessary to confirm these findings.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
